1-(2-bromobenzyl)-4-(2-nitrobenzyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c19-17-7-3-1-5-15(17)13-20-9-11-21(12-10-20)14-16-6-2-4-8-18(16)22(23)24/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOKNKFFEBRSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 2 Bromobenzyl 4 2 Nitrobenzyl Piperazine
Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound
Retrosynthetic analysis of 1-(2-bromobenzyl)-4-(2-nitrobenzyl)piperazine identifies the most logical strategic disconnections at the carbon-nitrogen bonds between the piperazine (B1678402) ring and the two benzyl (B1604629) substituents. This approach simplifies the target molecule into three readily available or synthetically accessible precursors: the piperazine core, a 2-bromobenzyl electrophile, and a 2-nitrobenzyl electrophile.
The disconnection strategy involves two C-N bond cleavages, leading to piperazine and two distinct benzyl halides. This retrosynthesis suggests a forward synthesis based on the sequential N-alkylation of piperazine. Given the unsymmetrical nature of the target molecule, a stepwise introduction of the benzyl groups is necessary to avoid the formation of undesired symmetrical byproducts. The key precursors identified through this analysis are:
Piperazine
2-Bromobenzyl bromide
2-Nitrobenzyl bromide
This approach is a common and effective strategy for the synthesis of unsymmetrically N,N'-disubstituted piperazines.
Optimized Synthetic Pathways for the Core this compound Structure
The forward synthesis of the title compound is achieved through a systematic, multi-step process that begins with the preparation of key intermediates, followed by the controlled construction of the final molecular architecture.
Synthesis of Key Precursor Intermediates
The synthesis of this compound relies on the availability of two key electrophilic intermediates: 2-bromobenzyl bromide and 2-nitrobenzyl bromide.
2-Bromobenzyl bromide can be synthesized via several reported methods, primarily involving the bromination of toluene or its derivatives. guidechem.comprepchem.com One common industrial approach involves the radical bromination of 2-bromotoluene using N-bromosuccinimide (NBS) or elemental bromine, often initiated by UV light or a radical initiator. prepchem.com Alternative methods start from toluene, employing reagents like sodium bromate and sodium bromide, or from benzyl alcohol and benzaldehyde through different bromination pathways. guidechem.com
| Starting Material | Reagents | Key Conditions | Yield | Reference |
| 2-Bromotoluene | Elemental Bromine (Br₂) | Carbon tetrachloride, UV irradiation | 80% | prepchem.com |
| Toluene | Sodium Bromate, Sodium Bromide | Sulfuric acid, CCl₄, AIBN initiator, reflux | 82% | guidechem.com |
| Toluene | Bromine, Iron, Acetic Acid | 40°C, Light irradiation | — | chemicalbook.com |
| Benzyl Alcohol | Liquid Bromine | One-pot reaction | — | guidechem.com |
2-Nitrobenzyl bromide is typically prepared by the side-chain bromination of 2-nitrotoluene. A high-yield method involves reacting 2-nitrotoluene with hydrobromic acid and hydrogen peroxide, using a radical initiator such as azobisisobutyronitrile (AIBN). chemicalbook.comchemicalbook.comgoogle.com This process avoids the use of elemental bromine and has been optimized for large-scale production, yielding a pure product with high conversion rates. chemicalbook.comchemicalbook.com Another reported method utilizes the irradiation of a mixture of 2-nitrotoluene, bromine, and bromic acid with visible light. google.com
| Starting Material | Reagents | Key Conditions | Yield | Reference |
| 2-Nitrotoluene | 40% HBr, 30% H₂O₂ | Dichloroethane, AIBN initiator, 72-75°C | 98.5% | chemicalbook.comchemicalbook.com |
| 2-Nitrotoluene | 48% HBr, 30% H₂O₂ | Water, AIBN, PEG600 phase-transfer catalyst, 50-82°C | 79.4% | google.com |
| 2-Nitrotoluene | Bromine, Bromic Acid | Irradiation with visible light (400-550 nm) | — | google.com |
| 2-Nitrotoluene | Benzoyl Peroxide, H₂O₂, HBr | Micro-channel reactor, 60-70°C | — | patsnap.com |
Elaboration of the Piperazine Core via Alkylation Reactions
The construction of the this compound core is achieved through sequential N-alkylation of piperazine. ambeed.com This two-step process is essential for creating the unsymmetrical substitution pattern.
Step 1: Mono-N-alkylation. The first step involves the reaction of piperazine with one of the benzyl halide precursors, for instance, 2-bromobenzyl bromide, to form 1-(2-bromobenzyl)piperazine. To ensure selectivity and minimize the formation of the symmetrically disubstituted byproduct, a large excess of piperazine is typically used. This statistical control favors the mono-alkylated product.
Step 2: Second N-alkylation. The isolated mono-substituted intermediate, 1-(2-bromobenzyl)piperazine, is then reacted with the second precursor, 2-nitrobenzyl bromide. This reaction is generally carried out with approximately equimolar amounts of the reactants in the presence of a base to neutralize the hydrogen bromide generated during the reaction. This step completes the synthesis of the target molecule.
This sequential alkylation strategy is a versatile and widely used method for preparing a variety of unsymmetrically substituted piperazine derivatives. nih.govresearchgate.net
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions for the N-alkylation of piperazine is crucial for maximizing yield and purity. Several factors are typically considered:
Base: The reaction requires a base to neutralize the HBr byproduct, which would otherwise protonate the piperazine, rendering it non-nucleophilic. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (TEA). researchgate.net Alternatively, using an excess of piperazine itself can serve this purpose.
Solvent: Aprotic polar solvents are generally preferred for SN2 reactions. Solvents such as acetone, acetonitrile (B52724), or N,N-dimethylformamide (DMF) can effectively solvate the reactants and facilitate the reaction. researchgate.net
Temperature: The reaction rate can be increased by heating. Many N-alkylation reactions are performed under reflux conditions to ensure a reasonable reaction time. researchgate.net
Stoichiometry: As previously mentioned, reactant stoichiometry is the primary tool for controlling selectivity. An excess of piperazine favors mono-alkylation, while a 1:1 ratio of the mono-alkylated piperazine and the second alkylating agent is used to complete the synthesis.
| Parameter | Typical Condition | Purpose | Reference |
| Base | K₂CO₃, TEA, or excess piperazine | Neutralize HBr byproduct | researchgate.net |
| Solvent | Acetone, Acetonitrile, DMF | Aprotic polar medium for SN2 reaction | researchgate.net |
| Temperature | Room temperature to reflux | Increase reaction rate | researchgate.netresearchgate.net |
| Reactant Ratio (Step 1) | Large excess of piperazine | Promote mono-alkylation | — |
| Reactant Ratio (Step 2) | ~1:1 (mono-alkylated piperazine:alkyl halide) | Drive reaction to completion | — |
Derivatization Strategies and Post-Synthetic Modifications of this compound
The structure of this compound contains two key functional groups—an aryl bromide and a nitro group—that serve as versatile handles for a wide range of post-synthetic modifications.
Modifications involving the 2-bromobenzyl moiety: The aryl bromide is amenable to numerous palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of substituents at the 2-position of this benzyl ring.
Suzuki Coupling: Reaction with boronic acids or esters can form new carbon-carbon bonds, introducing alkyl, aryl, or heteroaryl groups.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, leading to the synthesis of arylamine derivatives.
Heck and Sonogashira Couplings: These reactions can be used to install alkene and alkyne functionalities, respectively. The utility of the 2-bromobenzyl group as a precursor is demonstrated by its use in the synthesis of substituted quinazolines and indenes. chemicalbook.com
Modifications involving the 2-nitrobenzyl moiety: The nitro group is a highly versatile functional group, primarily through its reduction to an amine.
Reduction to an Amine: The nitro group can be readily reduced to a primary amine (-NH₂) using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. The resulting 2-aminobenzyl derivative is a valuable intermediate.
Further Reactions of the Amine: The newly formed aniline moiety can undergo numerous transformations, including diazotization followed by Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups. It can also be acylated to form amides or reacted with sulfonyl chlorides to produce sulfonamides. The conversion of a nitro group on a benzyl bromide precursor to other functionalities has been described as part of multi-step synthetic sequences. google.com
These potential derivatizations highlight the utility of this compound as a scaffold for creating libraries of more complex molecules.
Chemical Transformations at the Bromobenzyl Moiety
The aryl bromide of the 2-bromobenzyl group serves as a versatile handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling. nih.gov These reactions enable the introduction of a wide range of substituents, significantly expanding the molecular diversity accessible from this scaffold.
Key transformations include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a C-C bond, introducing new aryl or alkyl groups.
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing new amino substituents.
Heck Reaction: Coupling with alkenes to form substituted olefins.
Stille Coupling: Reaction with organostannanes to create new C-C bonds.
Cyanation: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
These palladium-catalyzed reactions are foundational in medicinal chemistry for building molecular complexity. nih.gov For instance, the coupling of piperazine derivatives with aryl halides is a common strategy in the synthesis of pharmacologically active compounds. nih.gov
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions at the Bromobenzyl Moiety
| Reaction Name | Coupling Partner | Bond Formed | Resulting Moiety |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | C-C | Biaryl or Alkyl-aryl |
| Sonogashira | R-C≡CH | C-C | Aryl-alkyne |
| Buchwald-Hartwig | R₂NH | C-N | Aryl-amine |
| Heck | R-CH=CH₂ | C-C | Aryl-alkene |
| Stille | R-Sn(Alkyl)₃ | C-C | Biaryl or Alkyl-aryl |
Chemical Transformations at the Nitrobenzyl Moiety
The nitro group on the 2-nitrobenzyl moiety is a key functional group, primarily serving as a precursor to an amino group through reduction. The resulting aniline derivative opens up a vast number of subsequent chemical transformations. A significant challenge is the selective reduction of the nitro group without affecting the aryl bromide on the other ring, a process known as chemoselective reduction.
Common methods for nitro group reduction include:
Catalytic Hydrogenation: This is a widely used industrial method. wikipedia.org Selective reduction can be achieved using specific catalysts, such as sulfided platinum, which can reduce a nitro group in the presence of an aryl halide with minimal hydrodehalogenation. nih.gov Other catalysts like palladium-on-carbon (Pd/C) under controlled conditions can also be employed. researchgate.net
Metal-Mediated Reductions: Reagents like iron powder in acidic media, or stannous chloride (SnCl₂), are classic and effective methods for converting nitroarenes to anilines. wikipedia.orgresearchgate.nettandfonline.com These methods are often tolerant of various functional groups, including halides. tandfonline.com
Once the nitro group is reduced to an amine, it can undergo numerous reactions, such as:
Diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN).
Acylation to form amides.
Alkylation to form secondary or tertiary amines.
Sulfonylation to form sulfonamides.
Table 2: Comparison of Reagents for Nitro Group Reduction
| Reagent/Method | Conditions | Advantages | Potential Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation (e.g., PtS/C) | H₂ gas, low pressure/temp | High efficiency, clean reaction | Potential for hydrodehalogenation of the C-Br bond |
| Iron (Fe) Powder | Acidic medium (e.g., HCl, AcOH) | Inexpensive, high chemoselectivity | Requires stoichiometric metal, acidic workup |
Modifications of the Piperazine Ring System
While the N-substituents are often the primary sites of modification, the piperazine ring itself can be functionalized. With both nitrogen atoms already substituted, transformations typically target the C-H bonds of the piperazine core or involve cleavage of the N-benzyl groups.
C-H Functionalization: Recent advances, particularly in photoredox catalysis, have enabled the direct functionalization of C-H bonds adjacent to the nitrogen atoms (the α-amino position). mdpi.comacs.org Using an appropriate photocatalyst (like iridium or organic acridinium catalysts) and a light source, an α-amino radical can be generated, which then couples with various partners like Michael acceptors or heteroaryl halides. mdpi.comencyclopedia.pub This allows for the introduction of alkyl or aryl substituents directly onto the piperazine ring, a transformation that is difficult to achieve through traditional methods. mdpi.comresearchwithnj.com This site-selective approach can often differentiate between the two electronically distinct nitrogen environments in an unsymmetrical piperazine. acs.orgnih.gov
N-Debenzylation: The N-benzyl groups can be cleaved under certain conditions to yield a mono- or di-unsubstituted piperazine. A common method is catalytic hydrogenolysis (e.g., using Pd/C and H₂), although this can also reduce the nitro group and cause dehalogenation. acs.orgresearchgate.net Alternative, non-reductive methods, such as using strong Lewis acids or base-promoted oxidation (e.g., KOtBu/DMSO/O₂), can also achieve N-debenzylation, potentially offering greater chemoselectivity. researchgate.net
Catalytic Approaches in Functionalization Reactions
Catalysis is central to nearly all functionalization strategies for this compound and its derivatives.
Palladium Catalysis: As detailed in section 2.3.1, palladium complexes are indispensable for activating the C-Br bond of the bromobenzyl moiety, facilitating a wide range of cross-coupling reactions that are key to building molecular complexity. nih.govmdpi.com
Photoredox Catalysis: This emerging field uses light energy to drive chemical reactions under mild conditions. mdpi.com For piperazine systems, it is particularly powerful for C-H functionalization, allowing for the formation of C-C bonds at positions that are otherwise unreactive. acs.orgencyclopedia.pub Iridium-based photocatalysts or organic dyes can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates that undergo the desired coupling reactions. mdpi.com
Hydrogenation Catalysis: Transition metal catalysts (e.g., Pt, Pd, Ni) are crucial for the reduction of the nitro group. wikipedia.orgnih.gov The choice of catalyst and conditions is critical for achieving chemoselectivity, specifically for reducing the nitro group while preserving the aryl bromide. nih.gov
Purification Techniques for Synthetic Intermediates and the Final Chemical Compound
The purification of this compound and its derivatives relies on standard organic chemistry techniques, chosen based on the physical and chemical properties of the target compound and the impurities present.
Chromatographic Separation Methodologies
Chromatography is a primary tool for the purification of piperazine derivatives, effectively separating the desired product from starting materials, reagents, and byproducts.
Column Chromatography: This is the most common method for purification on a laboratory scale. Silica gel is the typical stationary phase. The mobile phase (eluent) is a solvent system, often a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). mdpi.com For basic compounds like piperazines, a small amount of a tertiary amine (e.g., triethylamine) is often added to the eluent to prevent the compound from tailing on the acidic silica gel.
Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid purification or sample cleanup. google.comoup.com For basic piperazine compounds, a strong cation-exchange (SCX) cartridge can be employed. The crude mixture is loaded onto the column, which retains the basic piperazine. Neutral and acidic impurities are washed away. The desired compound is then eluted by washing the column with a basic solution (e.g., ammonia in methanol). google.com
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is used. Reverse-phase columns (like C18) are common, with mobile phases typically consisting of acetonitrile and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. oup.com
Recrystallization and Other Isolation Protocols
These methods exploit differences in solubility and chemical properties to isolate and purify the target compound.
Recrystallization: If the final compound is a solid, recrystallization is an effective method for achieving high purity. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. nih.gov Common solvents for piperazine derivatives might include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
Acid-Base Extraction: As piperazines are basic, their solubility can be manipulated by changing the pH. This allows for an effective liquid-liquid extraction strategy. mdpi.com The crude product, dissolved in an organic solvent (e.g., ethyl acetate), can be washed with an aqueous acid (e.g., dilute HCl). The basic piperazine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be separated, basified (e.g., with NaOH), and the pure piperazine product can be re-extracted into an organic solvent. mdpi.com
Salt Formation and Crystallization: A highly effective purification strategy involves converting the basic piperazine into a salt by reacting it with an acid (e.g., hydrochloric acid, acetic acid, or citric acid). google.com These salts are often highly crystalline and can be easily purified by recrystallization from a suitable solvent (like ethanol or water). google.com The pure free-base piperazine can then be regenerated by treating the salt with a base. google.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| Piperazine |
| Triethylamine |
| Ethyl acetate |
| Hexanes |
| Dichloromethane |
| Methanol (B129727) |
| Acetonitrile |
| Formic acid |
| Trifluoroacetic acid |
| Hydrochloric acid |
| Acetic acid |
| Citric acid |
| Sodium hydroxide |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 2 Bromobenzyl 4 2 Nitrobenzyl Piperazine
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of 1-(2-bromobenzyl)-4-(2-nitrobenzyl)piperazine would involve a suite of NMR experiments.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The expected spectrum would show characteristic signals for the aromatic protons on both the 2-bromobenzyl and 2-nitrobenzyl rings, the benzylic methylene (B1212753) (CH₂) protons, and the piperazine (B1678402) ring protons. The chemical shifts and coupling constants would be crucial for confirming the ortho substitution pattern on both aromatic rings.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule. Key signals would correspond to the aromatic carbons (with distinct shifts for those bearing the bromo and nitro groups), the benzylic methylene carbons, and the carbons of the piperazine ring. This technique would confirm the total number of carbon atoms and provide insight into their electronic environment.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, helping to trace the connectivity within the aromatic spin systems and the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, providing critical information to connect the different fragments of the molecule, such as linking the benzylic protons to the piperazine nitrogen and the aromatic rings.
Utilization of Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is vital for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the exact mass of the molecular ion to four or more decimal places. This highly accurate mass measurement allows for the calculation of the elemental composition, which would be used to confirm the molecular formula of this compound, C₁₈H₂₀BrN₃O₂. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum is expected to display a series of characteristic absorption bands that confirm the presence of its key structural features: the aromatic rings, the piperazine core, the nitro group, and the carbon-bromine bond.
The primary vibrational modes anticipated include:
Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are indicative of the C-H bonds on the two benzene (B151609) rings.
Aliphatic C-H Stretching: Absorptions corresponding to the C-H bonds of the piperazine ring and the benzylic methylenes (-CH₂-) are expected in the 2800-3000 cm⁻¹ region. These often appear as multiple, distinct peaks. mdpi.com
Nitro Group (NO₂) Vibrations: The presence of the nitro group is unequivocally confirmed by two strong absorption bands: one for the asymmetric stretching vibration, typically found between 1500 and 1570 cm⁻¹, and another for the symmetric stretching vibration, occurring in the 1300-1370 cm⁻¹ range. rsc.org
Aromatic C=C Stretching: The stretching vibrations within the benzene rings will produce several peaks of variable intensity in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching of the tertiary amine C-N bonds within the piperazine ring and the benzylic C-N bonds typically gives rise to signals in the 1100-1300 cm⁻¹ fingerprint region.
C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a characteristic absorption in the lower wavenumber region of the fingerprint, typically between 500 and 650 cm⁻¹.
Interactive Table: Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric NO₂ Stretch | Nitro Group | 1500 - 1570 | Strong |
| Symmetric NO₂ Stretch | Nitro Group | 1300 - 1370 | Strong |
| Aromatic C-H Stretch | Benzene Rings | 3050 - 3150 | Sharp, Medium |
| Aliphatic C-H Stretch | Piperazine & -CH₂- | 2800 - 3000 | Medium-Strong |
| Aromatic C=C Stretch | Benzene Rings | 1450 - 1600 | Variable |
| C-N Stretch | Piperazine, Benzyl-N | 1100 - 1300 | Medium |
| C-Br Stretch | Bromobenzyl Group | 500 - 650 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the 2-bromobenzyl and 2-nitrobenzyl ring systems. The presence of these aromatic rings, particularly the one bearing the nitro group, is expected to result in significant absorption in the UV region.
The spectrum would likely be characterized by absorptions arising from π → π* transitions within the benzene rings. The nitro group, acting as a powerful auxochrome and part of the conjugated system, is expected to cause a bathochromic (red) shift, moving the absorption maximum (λ_max) to a longer wavelength compared to unsubstituted benzene. Studies on similar nitrophenylpiperazine derivatives have shown strong absorption in the UV region. nih.gov The electronic absorption characteristics are crucial for quantitative analysis using techniques like HPLC, where a specific wavelength is chosen for detection.
Interactive Table: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Chromophore | Predicted λ_max (nm) | Solvent |
| π → π | 2-Nitrobenzyl Ring | ~260 - 280 | Ethanol/Methanol (B129727) |
| π → π | 2-Bromobenzyl Ring | ~250 - 270 | Ethanol/Methanol |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported, extensive crystallographic studies on related piperazine derivatives allow for a detailed prediction of its solid-state conformation. iucr.orgnih.govresearchgate.net
It is anticipated that the central piperazine ring would adopt a stable chair conformation, which is the most common and lowest energy form for this heterocycle. nih.govresearchgate.net The two bulky substituents, the 2-bromobenzyl and 2-nitrobenzyl groups, would likely occupy the equatorial positions on the nitrogen atoms to minimize steric hindrance. The analysis would reveal precise bond lengths, bond angles, and torsion angles, confirming the connectivity and geometry of the molecule. Furthermore, the crystal packing would be stabilized by various intermolecular interactions, such as C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and hydrogen atoms from adjacent molecules, as well as potential π-π stacking interactions between the aromatic rings. nih.gov
Interactive Table: Expected Crystallographic Parameters for this compound
| Parameter | Feature | Expected Value/Observation |
| Crystal System | - | Likely Monoclinic or Orthorhombic |
| Space Group | - | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |
| Piperazine Conformation | Heterocyclic Ring | Chair |
| Substituent Position | N1, N4 atoms | Equatorial |
| C-N Bond Length | Piperazine Ring | ~1.46 - 1.48 Å |
| C-Br Bond Length | Bromobenzyl Group | ~1.88 - 1.92 Å |
| N-O Bond Length | Nitro Group | ~1.21 - 1.24 Å |
| Intermolecular Forces | Crystal Packing | C-H···O hydrogen bonds, π-π stacking |
Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Settings
Chromatography is essential for separating the target compound from any unreacted starting materials, byproducts, or impurities, thereby allowing for its purification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like this compound. A reverse-phase HPLC method would be most suitable. In this setup, the compound would be passed through a column packed with a nonpolar stationary phase (e.g., C18 silica).
A polar mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol and water, would be used for elution. The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the compound under specific conditions (column, mobile phase composition, flow rate, and temperature).
Interactive Table: Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | At λ_max (e.g., 270 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Expected Outcome | Single major peak indicating high purity |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Due to the probable high molecular weight and low volatility of this compound, direct analysis by GC-MS may be challenging and could require high inlet and oven temperatures, which risk thermal degradation.
If analyzed, the mass spectrum would provide crucial information. The molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern would be highly characteristic of the structure. Key fragments would be expected from the benzylic cleavage, which is a common and favored fragmentation pathway. This would result in the formation of ions corresponding to the 2-bromobenzyl cation (m/z 169/171) and the 2-nitrobenzyl cation (m/z 136), as well as fragments from the piperazine ring itself. unodc.org
Interactive Table: Predicted Key Mass Fragments in GC-MS Analysis
| m/z (mass-to-charge ratio) | Identity of Fragment |
| 391/393 | [M]⁺ Molecular Ion (with Br isotopes) |
| 169/171 | [C₇H₆Br]⁺ (2-bromobenzyl cation) |
| 136 | [C₇H₆NO₂]⁺ (2-nitrobenzyl cation) |
| 222 | [M - C₇H₆Br]⁺ |
| 255/257 | [M - C₇H₆NO₂]⁺ |
Computational Chemistry and Theoretical Investigations of 1 2 Bromobenzyl 4 2 Nitrobenzyl Piperazine
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govresearchgate.netnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, revealing the molecule's conformational changes and its interactions with the surrounding environment, such as a solvent.
For 1-(2-bromobenzyl)-4-(2-nitrobenzyl)piperazine, an MD simulation would typically be performed by placing the molecule in a box of solvent molecules (e.g., water) and simulating its behavior over a period of nanoseconds. The simulation would provide insights into:
Conformational Landscape: The simulation would explore the different conformations accessible to the molecule, providing a more comprehensive understanding of its flexibility than static conformational analysis.
Solvent Interactions: The simulation would reveal how the molecule interacts with solvent molecules, including the formation of hydrogen bonds and other non-covalent interactions. This is crucial for understanding the molecule's solubility and its behavior in a biological environment.
Analysis of the MD trajectory can provide information on the stability of different conformers, the flexibility of different parts of the molecule, and the nature of its interactions with the solvent.
Molecular Docking Studies for Predicting Ligand-Target Interactions (In Silico)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. mdpi.comdntb.gov.uanih.gov This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action. nih.govacs.org For this compound, molecular docking could be used to explore its potential interactions with various biological targets.
The first step in a molecular docking study is to identify the potential binding sites on the target protein. nih.gov This can be done using algorithms that search for cavities and pockets on the protein surface that are suitable for ligand binding. Once a potential binding site is identified, a docking simulation can be performed to predict how this compound would bind to it.
The docking simulation generates a series of possible binding poses for the ligand in the active site of the protein. Each pose is assigned a score that reflects the predicted binding affinity. The top-scoring poses are then analyzed to identify the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govacs.org
For this compound, a docking study could predict its binding affinity for a specific target and provide a detailed picture of its binding mode. This information would be invaluable for understanding its potential biological activity and for guiding the design of more potent analogs.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: The following values are for exemplary purposes only.)
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR 84, PHE 290, TRP 320, LEU 354 |
| Types of Interactions | Pi-pi stacking, hydrophobic interactions, hydrogen bond with the nitro group |
Pharmacophore Modeling and Virtual Screening Applications for Novel Analogue Discovery
Pharmacophore modeling is a cornerstone of computational drug design, focusing on the identification and spatial arrangement of essential chemical features a molecule must possess to interact with a specific biological target. For a compound like this compound, a pharmacophore model would be constructed by identifying key features such as hydrogen bond acceptors (e.g., the oxygen atoms of the nitro group), aromatic rings, and hydrophobic regions. This model serves as a three-dimensional query for virtual screening.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. By using a pharmacophore model derived from this compound, researchers can filter these extensive databases to find structurally diverse molecules that match the required electronic and steric features. This process significantly narrows down the number of candidates for experimental testing, saving time and resources in the discovery of novel analogues with potentially improved activity or properties. The identification of molecules that bind to peripheral anionic sites or catalytic sites through such screening methods has proven to be a valuable strategy in drug discovery.
Table 1: Hypothetical Pharmacophore Features for this compound
| Pharmacophore Feature | Potential Molecular Moiety | Number of Features | Role in Molecular Recognition |
|---|---|---|---|
| Aromatic Ring (AR) | Bromobenzyl Ring | 1 | π-π stacking, hydrophobic interactions |
| Aromatic Ring (AR) | Nitrobenzyl Ring | 1 | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor (HBA) | Nitro Group (Oxygens) | 2 | Formation of hydrogen bonds with receptor |
| Hydrophobic Center (HY) | Piperazine (B1678402) Ring, Benzyl (B1604629) Groups | Multiple | Van der Waals and hydrophobic interactions |
| Positive Ionizable (PI) | Piperazine Nitrogens (protonated) | 2 | Ionic interactions with receptor |
Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For piperazine derivatives, QSAR models are instrumental in predicting the activity of newly designed analogues, thereby guiding the synthesis of more potent compounds. The development of a robust QSAR model involves calculating molecular descriptors, constructing a mathematical model, and rigorously validating its statistical significance and predictive power.
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure and properties. These descriptors can be categorized into several classes: electronic (e.g., energy of the lowest unoccupied molecular orbital, ELUMO; electrophilicity index), geometrical, topological, and physicochemical (e.g., molar refractivity, MR; aqueous solubility, Log S; topological polar surface area, TPSA). For a series of analogues related to this compound, these descriptors would be calculated using specialized software. The most relevant descriptors that significantly correlate with the biological activity are then selected through statistical methods to build a predictive model. Studies on similar piperazine derivatives have shown that constitutional descriptors like the number of double bonds and oxygen atoms can play a vital role in ligand-enzyme binding.
Table 2: Examples of Molecular Descriptors Relevant to QSAR Studies
| Descriptor Type | Descriptor Example | Description |
|---|---|---|
| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital, relates to electron-accepting ability. |
| Physicochemical | Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. |
| Physicochemical | Log S | Logarithm of the aqueous solubility, indicating how well the compound dissolves in water. |
| Topological | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule, correlating with drug transport properties. |
| Constitutional | nDB | The number of double bonds in the molecule. |
Once relevant descriptors are selected, a mathematical model is constructed, often using methods like Multiple Linear Regression (MLR). An MLR model takes the form of an equation that links the biological activity (e.g., pIC₅₀) to the chosen descriptors. The robustness and predictive capability of the developed QSAR model are then assessed through rigorous statistical validation.
Internal validation is often performed using the leave-one-out cross-validation method, which yields a cross-validation correlation coefficient (Q²). External validation involves using the model to predict the activity of a separate "test set" of compounds that were not used in model construction. Key statistical parameters used to evaluate a QSAR model include the correlation coefficient (R²), which measures the goodness of fit, and the predictive R² (pred_R²), which assesses the predictive power on the external test set. A robust QSAR model for piperazine derivatives typically exhibits high values for R², Q², and pred_R², indicating a statistically significant and predictive relationship.
Table 3: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value Range (Typical) |
|---|---|---|
| R² (Correlation Coefficient) | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| Q² (Cross-validated R²) | Measures the predictive ability of the model determined by internal validation (e.g., leave-one-out). | > 0.5 |
| pred_R² (Predictive R²) | Measures the predictive ability of the model on an external set of compounds. | > 0.5 |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical to avoid failures in later clinical phases. In silico tools and computational models are widely used to estimate the pharmacokinetic profile of molecules like this compound. These predictions help assess a compound's "drug-likeness" by evaluating its adherence to established criteria such as Lipinski's Rule of Five.
Computational platforms like SwissADME and ADMETSAR are employed to calculate a range of ADME properties. Key parameters include aqueous solubility (Log S), blood-brain barrier (BBB) permeability, gastrointestinal (GI) absorption, and potential interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. The analysis of these properties provides insights into a compound's potential oral bioavailability and metabolic stability. For piperazine derivatives, computational studies have been successfully used to select candidate compounds with favorable pharmacokinetic profiles for further development.
Table 4: Predicted ADME Properties for this compound
| Property | Parameter | Predicted Value/Descriptor | Significance |
|---|---|---|---|
| Physicochemical Properties | Molecular Weight | 432.33 g/mol | Adheres to Lipinski's Rule (<500) |
| LogP (Lipophilicity) | ~4.5 - 5.0 | Adheres to Lipinski's Rule (<5) | |
| Hydrogen Bond Donors | 0 | Adheres to Lipinski's Rule (≤5) | |
| Hydrogen Bond Acceptors | 5 (2 N atoms, 2 O atoms from NO₂, 1 Br atom) | Adheres to Lipinski's Rule (≤10) | |
| TPSA (Topological Polar Surface Area) | ~58 Ų | Indicates good potential for cell permeability | |
| Absorption | GI Absorption | High | Suggests good absorption from the gut |
| Distribution | BBB Permeant | Yes/No (Borderline) | Predicts ability to cross the blood-brain barrier |
| Metabolism | CYP2D6 Inhibitor | Probable | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | Probable | Potential for drug-drug interactions |
Theoretical Prediction of Reactivity and Mechanistic Pathways
Theoretical chemistry provides powerful tools for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, reactivity is dictated by its distinct functional groups: the 2-nitrobenzyl moiety, the 2-bromobenzyl moiety, and the piperazine core.
The 2-nitrobenzyl group is well-known for its photochemical reactivity. Upon UV irradiation, it can undergo an intramolecular hydrogen abstraction to form an aci-nitro intermediate, which can then rearrange to release a protected group, a principle widely used in "caged compounds". Theoretical studies can model the potential energy surface of this process to determine activation barriers and reaction pathways.
The 2-bromobenzyl group features a reactive benzylic carbon. The bromine atom is a good leaving group, making this position susceptible to nucleophilic substitution reactions (S_N1 or S_N2). The stability of the potential benzylic carbocation, enhanced by the adjacent aromatic ring, is a key factor in its reactivity. The electrophilic nature of the C-Br bond makes it a target for nucleophiles.
The piperazine ring contains two nucleophilic nitrogen atoms, which are fundamental to its synthesis, often via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
Computational methods like Density Functional Theory (DFT) can be used to model the electronic structure of the molecule. By calculating parameters such as electrostatic potential maps, frontier molecular orbitals (HOMO/LUMO), and atomic charges, one can identify the most nucleophilic (electron-rich) and electrophilic (electron-poor) sites. The nitro group is strongly electron-withdrawing, which influences the electrophilicity of the attached aromatic ring. These calculations can help predict how the molecule will interact with other reagents and predict the most likely pathways for metabolic transformation or chemical degradation.
Table 5: Predicted Reactive Sites and Potential Reaction Pathways
| Molecular Moiety | Predicted Reactive Site(s) | Potential Reaction Type | Theoretical Basis |
|---|---|---|---|
| 2-Nitrobenzyl Group | Benzylic C-H bonds, Nitro group | Photochemical rearrangement | Formation of aci-nitro intermediate upon UV exposure. |
| 2-Bromobenzyl Group | Benzylic Carbon | Nucleophilic Substitution (S_N1/S_N2) | Bromine is a good leaving group; stabilized benzylic position. |
| Piperazine Ring | Nitrogen atoms | Nucleophilic attack, N-Alkylation, N-Arylation | Lone pair of electrons on nitrogen atoms. |
| Nitroaromatic Ring | Aromatic carbons ortho/para to NO₂ | Nucleophilic Aromatic Substitution (S_NAr) | Strong electron-withdrawing effect of the nitro group activates the ring. |
Biological and Pharmacological Research on 1 2 Bromobenzyl 4 2 Nitrobenzyl Piperazine: Mechanistic Insights in Pre Clinical Models
In Vitro Enzyme Inhibition and Activation Assays
There is no available scientific literature detailing in vitro enzyme inhibition or activation assays conducted on 1-(2-bromobenzyl)-4-(2-nitrobenzyl)piperazine.
Identification of Target Enzymes
No studies have been published that identify specific enzyme targets for this compound.
Determination of Inhibition Constants (Ki) or Activation Potencies
As no target enzymes have been identified, there are no reported inhibition constants (Ki) or activation potencies for this compound.
Receptor Binding and Functional Assays in Recombinant Cell Lines
No data from receptor binding or functional assays in recombinant cell lines for this compound are present in the public domain.
G Protein-Coupled Receptors (GPCRs)
There is no information available regarding the interaction of this compound with any G Protein-Coupled Receptors.
Ion Channels
No research has been published on the effects of this compound on ion channels.
Nuclear Receptors
There is no available data concerning the activity of this compound at nuclear receptors.
Cell-Based Assays for Cellular Pathway Modulation
A thorough review of scientific databases and literature indicates that this compound has not been the subject of published studies investigating its effects on cellular pathways.
There is no available data from cell-based assays to describe the impact of this compound on any specific signal transduction pathways. Research on other piperazine-containing molecules has shown modulation of various signaling cascades, but these findings cannot be extrapolated to the specific compound .
No studies have been published detailing the effects of this compound on gene expression or protein levels in any cell-based model. Consequently, its potential to modulate cellular functions through these mechanisms remains uninvestigated.
Antimicrobial Activity Screening (In Vitro)
A comprehensive search of the scientific literature reveals no studies that have screened this compound for antimicrobial activity. While various other piperazine (B1678402) derivatives have been investigated for their potential as antibacterial or antifungal agents, this specific compound has not been evaluated. Therefore, there is no data available on its efficacy against any microbial strains.
In the absence of experimental data, no data tables concerning the antimicrobial activity of this compound can be presented.
No Published Research Found for this compound
Despite a comprehensive search of available scientific literature and databases, no specific biological or pharmacological research data was found for the chemical compound this compound.
Extensive searches were conducted to locate studies related to the compound's minimum inhibitory concentration, mechanism of action against pathogens, potential DNA gyrase inhibition, neurobiological activity, and its molecular mechanisms and biological targets. These searches did not yield any published preclinical data, scholarly articles, or database entries containing the specific information required to generate the requested article.
The provided outline requires detailed, informative, and scientifically accurate content for each specified section and subsection. Without any primary or secondary research data on "this compound," it is not possible to fulfill the request to create an article focusing solely on this compound's biological and pharmacological properties.
Generating content based on related but distinct piperazine derivatives would be speculative and would not adhere to the strict instruction of focusing exclusively on the specified chemical entity. Therefore, in the interest of scientific accuracy and adherence to the user's instructions, the requested article cannot be produced.
Structure Activity Relationship Sar Studies and Lead Optimization Strategies for 1 2 Bromobenzyl 4 2 Nitrobenzyl Piperazine Analogues
Systematic Exploration of Substituent Effects on Biological Activity Profiles
The 2-bromobenzyl group plays a critical role in the interaction of these ligands with their biological targets. Modifications to this moiety, including the position and nature of the halogen substituent, have been shown to significantly modulate activity.
Research on related 1,4-dibenzylpiperazine (B181160) series has demonstrated that the position of a halogen substituent on the benzyl (B1604629) ring can have a profound effect on binding affinity. For instance, in a series of halogenated N,N'-diphenethylethylenediamines, which share structural similarities, halogen substitution at the 3- or 4-positions of the aromatic ring generally conferred higher binding affinities for sigma receptors compared to substitutions at the 2-position. researchgate.net This suggests that steric hindrance from an ortho-substituent, such as the bromine in the 2-position of the target compound, could be a critical determinant of activity, potentially influencing the orientation of the benzyl ring within the receptor's binding pocket.
To illustrate the effect of substitutions on the benzyl moiety, the following table presents hypothetical biological activity data based on established SAR principles for related piperazine (B1678402) derivatives.
| Compound | R1 (Bromobenzyl Moiety) | R2 (Nitrobenzyl Moiety) | Biological Activity (IC50, nM) |
|---|---|---|---|
| 1 | 2-Bromobenzyl | 2-Nitrobenzyl | 50 |
| 2 | 3-Bromobenzyl | 2-Nitrobenzyl | 25 |
| 3 | 4-Bromobenzyl | 2-Nitrobenzyl | 15 |
| 4 | 2-Chlorobenzyl | 2-Nitrobenzyl | 60 |
| 5 | 2-Fluorobenzyl | 2-Nitrobenzyl | 75 |
The 2-nitrobenzyl portion of the molecule is another key determinant of biological activity. The strong electron-withdrawing nature of the nitro group significantly alters the electronic properties of the benzyl ring. The position of the nitro group is a critical factor influencing the molecule's interaction with its target.
Studies on nitrobenzyl carbamates have shown that the position of the nitro group affects the molecule's electronic and fragmentation properties, which can be crucial for the mechanism of action of certain prodrugs. sci-hub.box While not directly analogous, this highlights the sensitivity of biological systems to the placement of the nitro group. In the context of receptor binding, moving the nitro group from the ortho to the meta or para position would drastically change the molecule's electrostatic surface and hydrogen bonding capabilities, thereby affecting its binding affinity and selectivity. For instance, a para-nitro substitution might allow for more favorable interactions with a specific region of a receptor binding site compared to an ortho-substitution, which could introduce steric clashes.
The following interactive table illustrates the potential impact of varying the nitrobenzyl moiety on biological activity, based on general SAR principles.
| Compound | R1 (Bromobenzyl Moiety) | R2 (Nitrobenzyl Moiety) | Biological Activity (IC50, nM) |
|---|---|---|---|
| 1 | 2-Bromobenzyl | 2-Nitrobenzyl | 50 |
| 6 | 2-Bromobenzyl | 3-Nitrobenzyl | 35 |
| 7 | 2-Bromobenzyl | 4-Nitrobenzyl | 20 |
| 8 | 2-Bromobenzyl | 2-Aminobenzyl | >1000 |
| 9 | 2-Bromobenzyl | 2-Cyanobenzyl | 80 |
The nitrogen atoms of the piperazine ring are typically protonated at physiological pH, allowing for ionic interactions with acidic residues in the target protein. The substitution of the piperazine ring itself, for example, with methyl or other small alkyl groups, can alter its basicity and conformational preferences, which in turn can affect binding affinity. Constraining the conformation of the piperazine ring, for instance, by incorporating it into a bridged bicyclic system, can provide valuable insights into the bioactive conformation and can lead to an increase in affinity by reducing the entropic penalty of binding.
Identification of Key Pharmacophoric Elements for Target Interaction
Based on SAR studies of 1-(2-bromobenzyl)-4-(2-nitrobenzyl)piperazine and related analogues, a general pharmacophore model can be proposed. The key elements essential for target interaction typically include:
Two aromatic moieties: The bromobenzyl and nitrobenzyl rings serve as hydrophobic anchors that interact with hydrophobic pockets in the receptor.
A central basic nitrogen core: The two nitrogen atoms of the piperazine ring, which are protonated at physiological pH, act as a cationic center that can form ionic bonds or hydrogen bonds with anionic or polar residues in the target protein.
Specific substitution patterns on the aromatic rings: The presence and position of the bromo and nitro groups are critical for modulating the electronic and steric properties of the molecule, thereby fine-tuning its interaction with the receptor and influencing its selectivity. The ortho-substitution on both rings suggests that the specific spatial arrangement of these groups is important for activity.
The distances and relative orientations between these pharmacophoric features are crucial for optimal binding and are a key focus of lead optimization efforts.
Design and Synthesis of Optimized Analogues Based on SAR Insights
The insights gained from SAR studies guide the rational design and synthesis of optimized analogues with improved biological profiles. Strategies often focus on enhancing potency, increasing selectivity, and improving pharmacokinetic properties. A common approach for the synthesis of such 1,4-disubstituted piperazines involves the reaction of anhydrous piperazine with the corresponding benzyl halides, such as benzyl bromide, in the presence of a base like triethylamine. nih.gov
Bioisosteric replacement is a powerful tool in medicinal chemistry for optimizing lead compounds. This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile.
For the this compound scaffold, several bioisosteric replacements can be envisioned:
Replacement of the Bromo Group: The bromine atom can be replaced with other halogens (e.g., chlorine, fluorine) or with other groups of similar size and lipophilicity, such as a trifluoromethyl (CF3) group. cambridgemedchemconsulting.com While chlorine is often considered a bioisostere of a methyl group, its electronic properties are quite different. The choice of replacement would depend on the specific interactions of the bromo group with the target.
Replacement of the Nitro Group: The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. However, it can sometimes be associated with toxicity. Potential bioisosteres for the nitro group include the cyano (-CN), trifluoromethyl (-CF3), or various sulfonamide derivatives. nih.gov The trifluoromethyl group, for example, has been successfully used as a bioisosteric replacement for an aliphatic nitro group in other contexts. nih.gov
The following table presents potential bioisosteric replacements and their rationale.
| Original Group | Bioisosteric Replacement | Rationale |
| 2-Bromo | 2-Chloro | Similar size and electronegativity, may alter binding affinity and metabolic stability. |
| 2-Bromo | 2-Trifluoromethyl | Similar size, but stronger electron-withdrawing properties, can enhance binding and improve metabolism. |
| 2-Nitro | 2-Cyano | Similar electron-withdrawing properties and shape, may alter hydrogen bonding potential. |
| 2-Nitro | 2-Sulfonamide | Can mimic the hydrogen bonding and electronic properties of the nitro group with potentially lower toxicity. |
Through the systematic application of these SAR-guided optimization strategies, it is possible to develop novel analogues of this compound with enhanced therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for 1-(2-bromobenzyl)-4-(2-nitrobenzyl)piperazine, and how do reaction conditions influence yield?
The synthesis of this compound can be adapted from piperazine benzylation strategies. A two-step approach is recommended:
- Step 1: React piperazine with 2-bromobenzyl chloride under reflux in toluene or DCM, using a base like triethylamine to deprotonate the piperazine nitrogen .
- Step 2: Introduce the 2-nitrobenzyl group via nucleophilic substitution or coupling. For nitrobenzyl attachment, employ a Buchwald-Hartwig amination or Ullmann coupling, using a palladium catalyst and microwave-assisted heating (50–100°C, 10–30 min) to enhance efficiency .
- Yield Optimization: Use a 1:1.2 molar ratio of piperazine intermediate to nitrobenzyl halide. Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and purify via silica gel chromatography .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy: Use H and C NMR to confirm benzyl group integration and piperazine ring symmetry. The bromo and nitro substituents will cause distinct deshielding in aromatic regions (e.g., H NMR: δ 7.2–8.0 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (expected ~434 g/mol) and isotopic patterns from bromine (1:1 ratio for Br and Br) .
- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How do the 2-bromo and 2-nitro substituents influence this compound’s pharmacological activity compared to analogs?
- Steric and Electronic Effects: The electron-withdrawing nitro group enhances electrophilicity, potentially improving binding to targets like kinases or proteases. Bromine’s bulky nature may restrict conformational flexibility, altering selectivity .
- Biological Validation: Compare IC values against analogs (e.g., chloro or methoxy substituents) in enzyme inhibition assays. For example, in SARS-CoV-2 PLpro inhibition studies, 4-methylpiperazine analogs showed 10-fold higher activity than unsubstituted derivatives, suggesting substitution position is critical .
- Molecular Docking: Use AutoDock Vina to model interactions with targets like tyrosine kinases. The nitro group may form hydrogen bonds with catalytic lysine residues, while bromine contributes to hydrophobic pocket filling .
Q. What strategies resolve contradictions in biological activity data across similar piperazine derivatives?
- Meta-Analysis of SAR: Compile data from structurally related compounds (e.g., 1-(4-fluorobenzyl)piperazine triazoles) to identify trends. For instance, substituents at the 2-position on the benzyl group often correlate with cytotoxicity in MCF-7 cells .
- Dose-Response Refinement: Test conflicting compounds across a broader concentration range (e.g., 0.1–100 μM) to rule out assay-specific artifacts. Use orthogonal assays (e.g., apoptosis markers vs. metabolic activity) to confirm mechanisms .
- Pharmacokinetic Profiling: Evaluate metabolic stability in liver microsomes. Nitro groups are prone to reduction in vivo, which may explain discrepancies between in vitro and in vivo efficacy .
Q. How can researchers design in vivo studies to evaluate this compound’s therapeutic potential?
- Model Selection: Use xenograft models (e.g., MDA-MB-231 for breast cancer) to assess tumor growth inhibition. Prioritize compounds with IC < 10 μM in vitro .
- Dosing Regimen: Administer 10–50 mg/kg intraperitoneally, 3x/week, for 4 weeks. Monitor toxicity via body weight and serum ALT/AST levels .
- Biomarker Analysis: Quantify caspase-3 activation (apoptosis) and Ki-67 (proliferation) in tumor tissues via immunohistochemistry .
Methodological Guidance
Q. What computational tools predict this compound’s ADMET properties?
- ADMET Prediction: Use SwissADME to estimate solubility (LogP ~3.5), blood-brain barrier penetration (low), and CYP450 inhibition. The nitro group may flag hepatotoxicity risks .
- MD Simulations: Perform 100-ns simulations in GROMACS to assess stability in aqueous environments. The bromobenzyl group may aggregate, requiring formulation with cyclodextrins .
Q. How to troubleshoot low yields during scale-up synthesis?
- Process Optimization: Switch from batch to flow chemistry for nitrobenzylation to control exothermic reactions. Use in-line IR spectroscopy to monitor intermediate formation .
- Impurity Profiling: Identify byproducts (e.g., di-substituted piperazine) via LC-MS and adjust stoichiometry to favor mono-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
